molecular formula C16H9NO2 B107360 1-Nitropyrene CAS No. 5522-43-0

1-Nitropyrene

Cat. No. B107360
CAS RN: 5522-43-0
M. Wt: 247.25 g/mol
InChI Key: ALRLPDGCPYIVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitropyrene (1-NP) is a by-product of combustion and is the predominant nitrated polycyclic aromatic hydrocarbon emitted in a diesel engine . It is a synthetic, light-sensitive, yellow crystalline solid . It is listed as an IARC Group 2B carcinogen, indicating it is possibly carcinogenic to humans .


Synthesis Analysis

The synthesis of 1-Nitropyrene involves the reaction with m-chloroperoxybenzoic acid, which results in a mixture of 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide . Another method involves ultrasonic extraction of ambient particulate matter in organic solvent, concentration of the sample under reduced pressure, and two-dimensional HPLC analysis of the extract .


Molecular Structure Analysis

1-Nitropyrene has a molecular formula of C16H9NO2 and a molecular weight of 247.25 g/mol . It is a nitroarene that is pyrene substituted at the 1-position by a nitro group .


Chemical Reactions Analysis

1-Nitropyrene can generate aryl nitrenium ions by nitroreduction or K-region nitropyrene epoxides by ring oxidation . It can also form DNA adducts . The previously reported metabolites, 1-nitropyrene trans-4,5-dihydrodiol, 1-nitropyrene trans-9,10-dihydrodiol, and 3-, 6-, and 8-hydroxy-1-nitropyrene were detected .


Physical And Chemical Properties Analysis

1-Nitropyrene is practically insoluble in water and soluble in diethyl ether, acetone, ethanol, benzene, and toluene . When heated to decomposition, 1-nitropyrene emits toxic fumes of nitrogen oxides .

Scientific Research Applications

Environmental Science: Soil Remediation

1-Nitropyrene, a nitrated polycyclic aromatic hydrocarbon (nPAH), is known for its environmental persistence and toxicity. Research has explored its remediation from contaminated soils, employing methods like biological degradation , physical adsorption , and chemical reduction . For instance, zero-valent iron has shown efficacy in reducing 1-Nitropyrene’s mutagenicity and carcinogenicity by converting it to less harmful compounds .

Health Risk Assessment

In the field of toxicology, 1-Nitropyrene serves as a marker for assessing health risks associated with exposure to diesel exhaust and other pollution sources . Studies have identified key enzymes and metabolic pathways involved in its biotransformation, highlighting the potential risks it poses to the gastrointestinal system and lungs due to its electrophilic metabolites .

Analytical Chemistry

1-Nitropyrene’s unique fluorescence properties upon light irradiation have been utilized in analytical chemistry for sensitive detection. This characteristic is particularly beneficial in high-performance liquid chromatography with fluorescence detection, allowing for the quantification of nitroarenes in environmental samples .

Pharmacology

While direct applications in pharmacology are not extensively documented, the study of 1-Nitropyrene’s metabolism is crucial for understanding its pharmacokinetics and potential drug interactions, especially considering its presence in the environment and potential for human exposure .

Biochemistry

Biochemically, 1-Nitropyrene is a subject of interest due to its interaction with DNA and the subsequent oxidative stress it can induce. Understanding its biochemical pathways is vital for developing strategies to mitigate its effects on human health .

Oxidative Stress and Cellular Response

Exposure to 1-Nitropyrene has been linked to increased oxidative stress within the human body. Research in this area focuses on the mechanisms by which 1-Nitropyrene induces oxidative DNA damage and the body’s cellular response to such stressors .

Mechanism of Action

Target of Action

1-Nitropyrene (1-NP) is a derivative of polycyclic aromatic hydrocarbons (PAHs) and its primary targets are the cytochrome P450 enzymes (CYPs), specifically CYP 2A13 and CYP 2E1 . These enzymes play a crucial role in the metabolism of 1-NP, as they have lower binding affinities to 1-NP than other CYPs .

Mode of Action

The interaction of 1-NP with its targets, CYP 2A13 and CYP 2E1, leads to the metabolism of 1-NP through two main pathways: epoxidation and hydroxylation . The epoxidation pathway has a lower energy barrier, making it the more favored route . The major products of this pathway are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene, formed through electrophilic addition .

Biochemical Pathways

The biochemical pathways affected by 1-NP involve the metabolism of the compound by CYPs through epoxidation and hydroxylation . The major metabolites produced through these pathways are 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene . These metabolites can cause various downstream effects, including an increased risk of DNA binding due to the electrophilicity of the epoxides .

Pharmacokinetics

The pharmacokinetics of 1-NP are largely determined by its metabolism by CYPs. The lower binding affinities of CYP 2A13 and CYP 2E1 to 1-NP facilitate its metabolism, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The molecular and cellular effects of 1-NP’s action are primarily related to its potential toxicity. Both 1-NP and its four major metabolites can cause adverse effects on the gastrointestinal system and lungs . The electrophilicity of the epoxide metabolites increases the risk of them binding to DNA, which can lead to mutations and potentially cancer .

Action Environment

1-NP is a by-product of combustion and is predominantly emitted from diesel engines . It is present in various environmental matrices, including atmospheric particulate matter, water, and food . Therefore, environmental factors such as air quality and diet can influence the exposure to 1-NP, thereby affecting its action, efficacy, and stability. Furthermore, nitro-PAHs, including 1-NP, are introduced into the human body through inhalation and ingestion, exposing the general population to their harmful effects .

Safety and Hazards

1-Nitropyrene is suspected of causing genetic defects and is reasonably anticipated to be a human carcinogen . It may cause cancer and cause damage to organs through prolonged or repeated exposure . It is also suspected of causing long-lasting harmful effects to aquatic life .

Future Directions

Future research directions include focusing on the general chemistry of nitroreduction, the enzymes responsible, the reduction of xenobiotic substrates, the regulation of nitroreductases, the ability of nitrocompounds to form DNA adducts and act as mutagens . Another area of interest is the remediation of 1-Nitropyrene in contaminated soil .

properties

IUPAC Name

1-nitropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRLPDGCPYIVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020983
Record name 1-Nitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [HSDB] Gold solid; [MSDSonline]
Record name 1-Nitropyrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2911
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C
Record name 1-NITROPYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000006 [mmHg]
Record name 1-Nitropyrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2911
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Impurities

1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988).
Record name 1-NITROPYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1-Nitropyrene

Color/Form

Yellow needles or prisms from ethanol

CAS RN

5522-43-0, 63021-86-3
Record name 1-Nitropyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5522-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-NITROPYRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrene, 1-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Nitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitropyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NITROPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD1665I8Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-NITROPYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

155 °C
Record name 1-NITROPYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A solution was prepared by dissolving 101 g of pyrene in 800 ml of glacial acetic acid. While heating this solution at 50° C. in water bath with stirring, a mixed solution of 42 ml of nitric acid (D=1.4) and 50 ml of glacial acetic acid was slowly added thereto dropwise. At the end of 30 minutes, the reacted mixture was filtered with suction. The precipitate was washed with a small quantity of glacial acetic acid and then thoroughly washed with water to obtain 115 g of yellow crystals (melting point: 150° C.). By recrystallizing these crystals in glacial acetic acid, crystals having a melting point in the range of 153°~154° C. were obtained. The result of elemental analysis of this product was as shown in the following table:
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitropyrene
Reactant of Route 2
Reactant of Route 2
1-Nitropyrene
Reactant of Route 3
Reactant of Route 3
1-Nitropyrene
Reactant of Route 4
1-Nitropyrene
Reactant of Route 5
1-Nitropyrene
Reactant of Route 6
Reactant of Route 6
1-Nitropyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.